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Farnesyl thiodiphosphate

Cat. No.: B10770626
M. Wt: 396.4 g/mol
InChI Key: DRADWUUFBCYMDM-UHFFFAOYSA-L
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Description

Context within Isoprenoid Biosynthesis Pathways

Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with over 80,000 identified compounds. researchgate.net These molecules play crucial roles in various biological processes across all domains of life. In eukaryotes, the mevalonate (B85504) (MVA) pathway is a primary route for isoprenoid biosynthesis, starting from acetyl-CoA and proceeding through the key intermediate, mevalonic acid. nih.govnih.gov This pathway ultimately produces isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. pnas.orgguidetopharmacology.orgrsc.org

A series of condensation reactions, catalyzed by prenyltransferases, then elongates the carbon chain. Farnesyl diphosphate synthase (FPPS) is a key enzyme in this process, catalyzing the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, farnesyl diphosphate (FPP). pnas.orguniprot.orgresearchgate.net FPP stands at a critical branch point in the isoprenoid pathway, serving as the precursor for a multitude of essential molecules, including sterols (like cholesterol), dolichols, carotenoids, and ubiquinones. uniprot.orgwikipedia.org It is also the substrate for protein farnesylation, a vital post-translational modification. scbt.comwikipedia.org

FPP itself can be further elongated by the addition of another IPP molecule, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), to produce the 20-carbon geranylgeranyl diphosphate (GGPP), the precursor to diterpenes and carotenoids. rsc.org Alternatively, two molecules of FPP can be joined head-to-head by squalene (B77637) synthase in the first committed step of sterol biosynthesis. ebi.ac.ukwikipedia.org Given the central role of FPP, enzymes that utilize it as a substrate are significant targets for drug discovery. nih.gov

Farnesyl Thiodiphosphate as a Chemical Probe and Substrate Analog

The study of enzymes that bind and transform FPP is often complicated by the high reactivity of the diphosphate leaving group. To overcome this, scientists have synthesized this compound (FSPP), a less reactive analog where a sulfur atom replaces one of the non-bridging oxygen atoms in the diphosphate moiety. echelon-inc.comresearchgate.net This substitution makes the S-P bond more resistant to enzymatic cleavage compared to the corresponding O-P bond in FPP.

This reduced reactivity allows FSPP to act as a stable substrate analog, enabling researchers to trap and study enzyme-substrate complexes. uva.nlplos.org By co-crystallizing enzymes with FSPP, scientists can obtain high-resolution X-ray structures that provide detailed insights into the active site architecture and the specific interactions between the enzyme and its substrate. pdbj.org For example, the use of FSPP has been instrumental in elucidating the structure and mechanism of enzymes like mevalonate kinase and various terpene cyclases. nih.govbiorxiv.orgacs.org

Furthermore, FSPP can function as a competitive inhibitor of FPP-utilizing enzymes. acs.org By competing with the natural substrate for binding to the active site, FSPP can modulate enzyme activity, making it a valuable tool for studying the kinetics and regulation of these enzymes. acs.orgnih.gov The ability of FSPP to mimic the binding of FPP without undergoing the subsequent reaction allows for the detailed investigation of the initial binding events and conformational changes within the enzyme. researchgate.net The use of such chemical probes is a fundamental approach in chemical biology for visualizing and understanding cellular processes. uit.noosu.eduub.edu

Historical Perspective on its Application in Enzymatic Research

The synthesis of (S)-isoprenoid thiodiphosphates, including FSPP, was a significant advancement in the study of isoprenoid biosynthesis. acs.orgnih.gov Early work demonstrated that these thiolo analogs could serve as both substrates and inhibitors for enzymes like farnesyl diphosphate synthase. acs.orgnih.gov For instance, it was found that (S)-geranyl thiodiphosphate (GSPP), a close relative of FSPP, was a substantially less reactive substrate than its oxygen-containing counterpart, geranyl diphosphate (GPP), and acted as a potent competitive inhibitor of FPPS. acs.orgnih.gov

This pioneering research laid the groundwork for the widespread use of FSPP and other thiodiphosphate analogs in structural and mechanistic studies of a variety of prenyltransferases and terpene cyclases. The ability to generate stable enzyme-ligand complexes with these analogs has been crucial for obtaining crystal structures that have revealed the molecular basis for substrate binding, catalysis, and product specificity. nih.govpdbj.org For example, the crystal structure of rat mevalonate kinase in complex with farnesyl thiophosphate (FSP), a hydrolysis product of FSPP, provided critical insights into the feedback inhibition mechanism of this key enzyme in the mevalonate pathway. nih.govpdbj.orgacs.org These studies have not only advanced our fundamental understanding of enzyme function but have also provided a rational basis for the design of novel enzyme inhibitors with potential therapeutic applications. wikipedia.orgnih.govmedchemexpress.com

Detailed Research Findings

The application of this compound in enzymatic research has yielded significant data, particularly in understanding enzyme inhibition and substrate interactions. Below are tables summarizing key findings from various studies.

Table 1: Inhibition Constants (Ki) of Thiodiphosphate Analogs

Enzyme Inhibitor Ki (µM) Inhibition Type Source

This table illustrates the inhibitory potency of a thiodiphosphate analog against a key enzyme in the isoprenoid pathway.

Table 2: Use of this compound in Structural Studies

Enzyme Organism PDB ID Purpose of using FSPP Finding Source
Mevalonate Kinase Rat 2R3V To study feedback inhibition mechanism FSPP competes with ATP, its polyisoprenoid chain overlaps the adenosine (B11128) binding site pdbj.orgacs.org
α-Bisabolene Synthase Abies grandis 3SAE Substrate analog for structural analysis FSPP co-crystallized to reveal substrate proximity to key residues uva.nlplos.org

This table highlights how FSPP has been used as a tool to elucidate the three-dimensional structures and catalytic mechanisms of various enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O6P2S-2 B10770626 Farnesyl thiodiphosphate

Properties

Molecular Formula

C15H26O6P2S-2

Molecular Weight

396.4 g/mol

IUPAC Name

[hydroxy(oxido)phosphinothioyl] 3,7,11-trimethyldodeca-2,6,10-trienyl phosphate

InChI

InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-20-22(16,17)21-23(18,19)24/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,16,17)(H2,18,19,24)/p-2

InChI Key

DRADWUUFBCYMDM-UHFFFAOYSA-L

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=S)(O)[O-])C)C)C

Origin of Product

United States

Enzymatic Mechanisms and Interaction Studies of Farnesyl Thiodiphosphate

Farnesyl Pyrophosphate Synthase (FPPS) Interactions

Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme in the isoprenoid biosynthetic pathway, catalyzing the head-to-tail condensation of two isopentenyl pyrophosphate (IPP) molecules with dimethylallyl diphosphate (B83284) (DMAPP) to produce the C15 compound, farnesyl pyrophosphate (FPP). researchgate.netnih.govfrontierspartnerships.org FPP is a pivotal metabolic intermediate, serving as a precursor for the synthesis of essential molecules like sterols, dolichols, and ubiquinone, and is also required for the prenylation of proteins. frontierspartnerships.orgresearchgate.net The enzyme typically exists as a homodimer and features two highly conserved aspartate-rich motifs, FARM (First Aspartate-Rich Motif) and SARM (Second Aspartate-Rich Motif), which are fundamental to substrate binding and catalysis. nih.govfrontierspartnerships.org

Elucidation of Catalytic Mechanisms Utilizing Farnesyl Thiodiphosphate Analogs

The catalytic mechanism of FPPS involves an electrophilic alkylation process where the allylic substrate (DMAPP or geranyl diphosphate, GPP) is ionized to form a carbocation, which is then attacked by the double bond of IPP. researchgate.net Understanding the precise steps of this reaction, including the stabilization of the carbocation intermediate and the role of active site residues, has been facilitated by the use of substrate analogs.

While direct studies detailing the use of this compound with FPPS are not extensively documented in primary literature, the use of related sulfur-containing analogs and non-hydrolyzable bisphosphonates provides significant insight. For instance, studies on Trypanosoma cruzi FPPS complexed with the bisphosphonate alendronate and IPP revealed that alendronate occupies the same binding site as thiolo-DMAPP, a close analog of FsPP, in E. coli FPPS. This demonstrates how non-reactive mimics can be used to map the allylic substrate binding pocket. These analogs allow for the formation of stable ternary complexes (enzyme-analog-IPP), which can be crystallized and structurally characterized, revealing the conformational changes that occur upon substrate binding. The binding of these analogs helps to lock the enzyme in a closed conformation, positioning key amino acid residues like those in the FARM and SARM domains for catalysis and providing a static picture of the active site during the reaction cycle. mdpi.com

Investigation of Substrate Binding Specificity

The substrate specificity of FPPS is critical for controlling the flux of intermediates through the mevalonate (B85504) pathway. wikipedia.org The enzyme's active site is a hydrophobic cavity with two distinct binding sites for the allylic diphosphate and IPP. nih.govfrontierspartnerships.org The binding of these substrates is mediated by aspartate residues and stabilized by magnesium ions (Mg²⁺). researchgate.netmdpi.com Analogs like FsPP are instrumental in probing the specificity of these binding sites.

The specificity is largely determined by amino acid residues located at the 4th and 5th positions before the first aspartate-rich motif (FARM), which form a "floor" in the active site that dictates the maximum length of the growing isoprenoid chain. nih.govfrontierspartnerships.org By using analogs of varying chain lengths or with modified pyrophosphate groups, such as FsPP, researchers can assess the geometric and electrostatic requirements for effective binding. For example, crystallographic studies of FPPS from Pseudomonas aeruginosa with the substrate GPP have detailed the interactions within the S1 substrate site. nih.gov The use of FsPP in similar studies would allow for the analysis of the pyrophosphate binding region without the complication of a catalytic reaction, clarifying the precise roles of the conserved arginine and lysine (B10760008) residues that interact with the diphosphate moiety. nih.gov

Undecaprenyl Pyrophosphate Synthase (UPPS) Interactions

Undecaprenyl pyrophosphate synthase (UPPS) is a cis-prenyltransferase that catalyzes the sequential condensation of eight molecules of IPP with FPP to synthesize C₅₅ undecaprenyl pyrophosphate (UPP). nih.govgenome.jp UPP is an essential lipid carrier required for the biosynthesis of the bacterial cell wall peptidoglycan, making UPPS a target for the development of new antibiotics. genome.jpcharlotte.edu Unlike FPPS, UPPS creates cis-double bonds during chain elongation. pdbj.org

Analysis of Substrate Binding Order and Kinetics with this compound Analogs

This compound has been used effectively as a non-reactive analog of FPP to study the kinetics and substrate binding of UPPS. (S)-Farnesyl thiopyrophosphate (FsPP) acts as a potent inhibitor of Escherichia coli UPPS and serves as a very poor substrate. researchgate.net This dual characteristic allows it to be used both in inhibition assays and to trap the enzyme in a substrate-bound state for structural studies. Kinetic analyses have provided specific values for its interaction with the enzyme.

ParameterValueEnzyme SourceReference
Ki (Inhibition Constant) 0.2 µME. coli UPPS researchgate.net
kcat (Catalytic Rate) 3.1 x 10⁻⁷ s⁻¹E. coli UPPS researchgate.net

This table displays kinetic data for the interaction of (S)-Farnesyl thiopyrophosphate (FsPP) with E. coli Undecaprenyl Pyrophosphate Synthase (UPPS).

Crystal structures of E. coli UPPS in complex with FsPP, IPP, and Mg²⁺ have provided a detailed view of the active site. pdbj.orgacs.org These structures revealed that the Mg²⁺ ion plays a crucial role in the binding order. In the wild-type enzyme, the Mg²⁺ ion is coordinated by the thiopyrophosphate group of FsPP and the carboxylate of a conserved aspartate residue (Asp26). pdbj.org However, in a D26A mutant, the Mg²⁺ ion is bound to the pyrophosphate of IPP instead. This suggests a mechanism where IPP initially binds with Mg²⁺, and this complex then facilitates the binding of FPP, with Mg²⁺ subsequently migrating from IPP to FPP to initiate the condensation reaction. pdbj.orgtandfonline.com

Mechanistic Probing of Chain Elongation

The use of FsPP in crystallographic studies has been pivotal for understanding the chain elongation mechanism of UPPS. The stable complex formed between UPPS, FsPP, and IPP allows for the direct observation of how the substrates are oriented within the active site immediately prior to condensation. pdbj.org These studies have identified several conserved residues critical for catalysis. pdbj.org

The role of Asp26 is proposed to be the assistance in the migration of the Mg²⁺ ion from IPP to FPP, which in turn promotes the ionization of the pyrophosphate group from FPP, initiating the reaction. pdbj.org Other conserved residues, such as His43, Ser71, Asn74, and Arg77, are positioned to act as general acids/bases or to stabilize the pyrophosphate leaving group. pdbj.org The structure of the enzyme also reveals a deep hydrophobic tunnel that accommodates the growing polyprenyl chain, with the length of this tunnel being a key determinant of the final C₅₅ product. nih.govresearchgate.net The extremely slow catalytic rate of UPPS with FsPP (approximately 10⁷ times slower than with FPP) underscores the sensitivity of the catalytic machinery to the precise structure of the pyrophosphate group and confirms FsPP's utility as a mechanistic probe. researchgate.net

Squalene (B77637) Synthase (SQS) Interactions

Squalene synthase (SQS) catalyzes the first committed step in sterol biosynthesis, a unique "head-to-head" condensation of two molecules of FPP to form squalene. wikipedia.org The reaction proceeds in two distinct steps: the initial condensation of two FPP molecules to form the intermediate presqualene pyrophosphate (PSPP), followed by a reductive rearrangement of PSPP to squalene, which requires NADPH. wikipedia.org Because it catalyzes a critical branch point in isoprenoid metabolism, SQS is a significant target for therapeutic intervention. wikipedia.orgresearchgate.net

The study of SQS's complex mechanism has been greatly advanced by structural analyses using FsPP as a substrate mimic. Researchers have successfully determined the crystal structure of human SQS in complex with FsPP and a divalent metal ion (Mg²⁺). pdbj.orgrcsb.org These structures provide a snapshot of the enzyme with its substrate-binding sites occupied, revealing how the two FPP molecules are positioned for the initial condensation reaction. researchgate.netpdbj.org

FsPP binds in the large, hydrophobic active site cavity of SQS. researchgate.net The structural data shows that two FsPP molecules bind to distinct but adjacent sites within the enzyme. researchgate.net This binding orients the C1 of each molecule towards the other, poised for the formation of the C1'-C1 bond of PSPP. The thiopyrophosphate moieties are stabilized by interactions with conserved residues and the essential metal ion. By capturing this pre-reaction state, the FsPP-bound structures have helped to delineate the major steps of the SQS mechanism, including substrate binding, condensation, intermediate formation, and translocation, clarifying hypotheses that were previously based only on mutagenesis and biochemical data. pdbj.orgrcsb.org

PDB IDs for Enzyme-FsPP Complexes

Enzyme PDB ID Organism Reference
Squalene Synthase 3WEF, 3WEG Homo sapiens pdbj.orgrcsb.org
Undecaprenyl Pyrophosphate Synthase 1X06 Escherichia coli pdbj.org

This table lists the Protein Data Bank (PDB) identifiers for the crystal structures of Squalene Synthase and Undecaprenyl Pyrophosphate Synthase in complex with this compound (FsPP).

Delineation of Reductive Dimerization Pathway Steps

The enzyme squalene synthase (SQS) is a key focus for studies involving FSPP. SQS catalyzes the first committed step in sterol biosynthesis, a head-to-head reductive dimerization of two molecules of its natural substrate, farnesyl diphosphate (FPP), to form squalene. nih.govuniprot.org This unique reaction proceeds in two distinct steps within the SQS active site. nih.govebi.ac.uk

The first half-reaction involves the condensation of two FPP molecules to create a stable cyclopropylcarbinyl diphosphate intermediate, presqualene diphosphate (PSPP). uniprot.orgebi.ac.ukwikipedia.org In the second half-reaction, PSPP undergoes a complex rearrangement and is subsequently reduced by NADPH to yield squalene. uniprot.orgnih.gov

Due to the reactive nature of FPP, this compound (FSPP) is often used as a substrate analog to study these steps. researchgate.net Studies using FSPP with human squalene synthase (hSQS) have helped to delineate the binding and reaction sequence. The process involves the binding of two FSPP molecules, which act as mimics for the donor and acceptor FPP substrates, within a large central channel of the enzyme. nih.govresearchgate.net The binding and subsequent condensation to form the PSPP intermediate are key steps that have been elucidated through structural studies with FSPP. researchgate.netpdbj.org In the absence of the reducing cofactor NADPH, the reaction catalyzed by SQS can be halted after the formation of the PSPP intermediate. ebi.ac.uk The use of FSPP and other analogs in structural and mechanistic studies provides a stepwise view of this critical biosynthetic pathway. pdbj.org

Structural Insights from Co-crystallization with this compound

Co-crystallization of enzymes with FSPP has provided invaluable atomic-level details of substrate binding and active site architecture. The crystal structure of human squalene synthase (hSQS) in complex with FSPP has been determined, revealing how the enzyme accommodates its substrates for the initial condensation reaction (PDB entries 3WEF and 3WEG). pdbj.orgrcsb.orgfrontiersin.org

These structures show that two molecules of FSPP bind within a large, hydrophobic channel in the enzyme. nih.govresearchgate.net One FSPP molecule (the donor) binds, followed by a second (the acceptor). researchgate.net The active site channel is lined with conserved aspartate and arginine residues crucial for binding the diphosphate moieties of the substrates. nih.gov The hydrophobic isoprenoid tails of the FSPP molecules are nestled within a hydrophobic pocket. researchgate.net

Structural data from the hSQS-FSPP complex, in conjunction with structures containing the intermediate PSPP, have outlined four major steps in the catalytic mechanism: substrate binding, condensation, intermediate formation, and translocation. pdbj.orgrcsb.org These findings, made possible by the stability of the FSPP analog, clarify the ordered sequential mechanism of the '1'-1' isoprenoid biosynthetic pathway catalyzed by SQS. pdbj.org Similar co-crystallization approaches are being explored for SQS from other organisms, such as Candida albicans, to facilitate structure-based drug design. biorxiv.org

Mevalonate Kinase (MK) Interactions

This compound is a well-characterized feedback inhibitor of mevalonate kinase (MK), a key regulatory enzyme in the mevalonate pathway which synthesizes isoprenoid precursors.

Biochemical Basis of Feedback Inhibition by this compound

Mevalonate kinase is subject to feedback regulation by downstream isoprenoid diphosphates, including FPP and its analog FSPP. researchgate.net Structural and biochemical studies have revealed the basis for this inhibition. The binding site for FSPP on mevalonate kinase overlaps significantly with the binding site for the substrate ATP. nih.govnih.gov

When FSPP binds, its phosphate (B84403) group is positioned nearly identically to the β-phosphate of ATP. nih.govnih.gov Furthermore, the long, hydrophobic polyisoprenoid chain of FSPP occupies the space normally taken by the adenosine (B11128) moiety of ATP. nih.govnih.gov This direct overlap prevents ATP from binding, thus inhibiting the kinase activity. The interaction is stabilized by several hydrophobic amino acid side chains within the active site that are positioned near the isoprenoid chain of the inhibitor. nih.gov Mutagenesis studies on human MK have confirmed the functional significance of these hydrophobic residues; for instance, mutating residues T104 and I196 significantly reduces the enzyme's sensitivity to FSPP inhibition. nih.govnih.gov

Competitive Inhibition Mechanisms

Kinetic studies have firmly established that this compound acts as a competitive inhibitor with respect to ATP. researchgate.net This is consistent with the structural data showing an overlap in their binding sites. nih.govnih.gov The inhibitory constant (Ki) quantifies the potency of this inhibition. For mevalonate kinase from Staphylococcus aureus, FSPP exhibits a Ki value of 45 µM. researchgate.net In contrast, human mevalonate kinase is substantially more sensitive to this feedback inhibition, with a Ki difference of approximately three orders of magnitude compared to the S. aureus enzyme. researchgate.net This difference in sensitivity is attributed to variations in the inhibitor binding sites; bacterial MK proteins tend to have more solvent-exposed binding sites, leading to weaker inhibitor binding. nih.gov

Table 1: Competitive Inhibition of Mevalonate Kinase by this compound

Enzyme Source Inhibitor Competitive With Ki Value (µM)
Staphylococcus aureus This compound ATP 45

Note: The Ki for human MK is estimated based on the reported 3-orders-of-magnitude greater sensitivity compared to the S. aureus enzyme. researchgate.net

Other Isoprenoid-Utilizing Enzymes

The utility of this compound as a stable substrate analog extends to the study of a variety of other enzymes involved in isoprenoid metabolism.

In studies of cis-prenyltransferases, which are responsible for synthesizing long-chain isoprenoids, FSPP is used to trap the enzyme in its initial substrate-bound state. Because the thio-analog is poorly reactive compared to FPP, researchers can crystallize and structurally characterize the enzyme with both FSPP (as the allylic primer) and isopentenyl diphosphate (IPP) bound in the active site, capturing a snapshot of the pre-condensation state. nih.govbiorxiv.org

Similarly, FSPP has been employed in the investigation of bifunctional terpene cyclases like drimenol (B159378) synthase (AsDMS). Co-crystallization experiments of AsDMS with FSPP resulted in a structure of the enzyme complexed with farnesyl thiol. biorxiv.org Surprisingly, these experiments also revealed that FSPP was reactive enough over the time course of the experiment to allow the enzyme to generate not only farnesyl thiol but also drimenyl thiol, demonstrating a broader substrate scope for AsDMS than previously known. biorxiv.org These examples highlight the role of FSPP in elucidating the mechanisms and substrate specificities of diverse isoprenoid-utilizing enzymes. nih.govbiorxiv.org

Structural Biology and Computational Analysis of Farnesyl Thiodiphosphate Complexes

X-ray Crystallography of Enzyme-Farnesyl Thiodiphosphate Co-complexes

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, including complex biological macromolecules like proteins. libretexts.orgbiologiachile.cl By crystallizing an enzyme in the presence of FsPP, researchers can capture a snapshot of the enzyme-substrate complex, revealing the intricate details of their interaction. nih.govnih.gov

Active Site Architecture and Ligand-Binding Pockets

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. In prenyltransferases, the active site is typically a hydrophobic pocket that accommodates the isoprenoid chain of FsPP. nih.govfrontiersin.org X-ray structures of enzyme-FsPP co-complexes have revealed key architectural features of these active sites.

For instance, in many prenyltransferases, the active site is divided into two distinct substrate binding sites, termed S1 and S2. nih.gov The allylic diphosphate (B83284) primer, mimicked by FsPP, binds at the S1 site, while isopentenyl diphosphate (IPP) binds at the S2 site. nih.gov The binding of FsPP is often stabilized by interactions with conserved aspartate-rich motifs, such as the (N/D)DxxD motif, which coordinate a magnesium ion that is essential for catalysis. pnas.org The farnesyl chain of FsPP is typically nestled within a hydrophobic tunnel or cavity. frontiersin.org

The table below summarizes key findings from X-ray crystallographic studies of various enzyme-FsPP co-complexes, highlighting the specific interactions and active site features.

EnzymePDB IDKey Active Site ResiduesFsPP Binding InteractionsReference
Staphylococcus aureus CrtM2ZCPNot specifiedFarnesyl chain in hydrophobic pocket, diphosphate group near metal ion cluster. nih.gov nih.gov
Human Squalene (B77637) Synthase (hSQS)3WEGArg52The pyrophosphate groups interact with key residues, and the farnesyl tail is accommodated in a large hydrophobic cavity. frontiersin.orgmcgill.ca frontiersin.orgmcgill.ca
Abies grandis α-bisabolene synthase3SAENot specifiedUsed to determine substrate analog proximity. uva.nl uva.nl
Rat Mevalonate (B85504) KinaseNot specifiedT104, I196The phosphate (B84403) of the hydrolyzed FsPP (FSP) overlaps with the β-phosphate of ATP, and the polyisoprenoid chain overlaps with ATP's adenosine (B11128) moiety. nih.gov nih.gov
Aspergillus terreus Drimenol (B159378) Synthase (AsDMS)Not specifiedDXDT motif, R368, R370, R415FsPP is dephosphorylated to farnesyl thiol, which binds in the cyclase active site with the terminal isoprenoid moiety facing the catalytic DXDT motif. biorxiv.org biorxiv.org

Conformational Changes Induced by Farnesyl Thiodiphosphate Binding

The binding of a substrate to an enzyme is not a simple lock-and-key mechanism; it often induces significant conformational changes in the protein. These changes are crucial for catalysis, as they can properly orient the substrate, exclude solvent from the active site, and bring catalytic residues into the correct position. nih.govbeilstein-journals.org

Studies using FsPP have provided direct evidence for such induced-fit mechanisms. For example, in E. coli undecaprenyl pyrophosphate synthase (UPPS), the binding of FsPP leads to a reduction in the protein's intrinsic fluorescence. nih.gov This quenching is primarily attributed to the movement of Trp-91, located in the α3 helix, toward the active site upon FsPP binding. nih.gov

Furthermore, in some enzymes, the binding of the second substrate, IPP, to the enzyme-FsPP complex triggers further conformational changes. In UPPS, mixing the E-FsPP complex with IPP results in a rapid change in protein fluorescence, corresponding to IPP binding. However, the subsequent slower phases of fluorescence change, observed with the natural substrate FPP and associated with chain elongation and product release, are absent with FsPP, highlighting its role as a non-reactive analog. nih.gov

Molecular Modeling and Dynamics Simulations

While X-ray crystallography provides static pictures of enzyme-substrate complexes, molecular modeling and dynamics (MD) simulations offer a dynamic view of these interactions. These computational techniques can be used to predict how ligands like FsPP bind, to calculate the energies of these interactions, and to explore the conformational landscape of the enzyme during the catalytic cycle. nih.gov

Prediction of Binding Modes and Interaction Energies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This technique has been employed to predict the binding modes of FsPP in various enzymes. The accuracy of these predictions can be validated by comparing them with experimentally determined crystal structures.

Once a binding mode is established, the interaction energy between the enzyme and FsPP can be calculated using various scoring functions. uni-duesseldorf.dearxiv.org These energies provide a quantitative measure of the binding affinity. For instance, the linear interaction energy (LIE) method can be used to calculate binding free energies and derive relative binding energies for different binding orientations. nih.gov

Elucidation of Transition States and Intermediates

A significant advantage of computational methods is their ability to model short-lived transition states and reaction intermediates that are difficult to capture experimentally. whiterose.ac.uk The reaction mechanism of many prenyltransferases involves the formation of a carbocation intermediate after the cleavage of the diphosphate group from FPP. nih.govuva.nl

By using FsPP as a starting point in simulations, researchers can model the formation of this carbocation and subsequent reaction steps. These simulations provide insights into the electronic and structural features of the transition state, helping to elucidate the catalytic mechanism at an atomic level. researchgate.net

Mutagenesis Studies Informing this compound Interactions

Site-directed mutagenesis is a powerful experimental technique used to probe the function of specific amino acid residues in a protein. By changing a single amino acid and observing the effect on enzyme activity or substrate binding, researchers can identify key residues involved in the interaction with FsPP. nih.gov

For example, in yeast farnesyl-diphosphate synthase (FPPSase), mutations of aspartate and arginine residues within two highly conserved domains drastically reduced the enzyme's catalytic activity. nih.gov This suggests that these residues are crucial for binding the diphosphate moiety of the substrate, a role confirmed by crystallographic studies of other prenyltransferases with FsPP.

In human mevalonate kinase, mutagenesis experiments targeting hydrophobic residues near the polyisoprenoid chain of FsPP were conducted. nih.gov Mutations at positions T104 and I196 resulted in a significant increase in the inhibition constant (Ki) for FsPP, indicating that these residues are important for the binding of the farnesyl tail. nih.gov

The following table details the effects of specific mutations on enzyme activity and FsPP interaction.

EnzymeMutantEffect on Activity/BindingImplied Role of ResidueReference
Yeast FPPSaseD100A, D101A, D104A, D240A, D241ADrastically lowered catalytic activity. nih.govSubstrate binding and catalysis. nih.gov nih.gov
Yeast FPPSaseD244A, K254ASubstantially less active. nih.govSubstrate binding and catalysis. nih.gov nih.gov
Yeast FPPSaseR109Q, R110QDrastically lowered catalytic activity. nih.govSubstrate binding and catalysis. nih.gov nih.gov
Human Mevalonate KinaseT104A/I196A~40-fold increase in Ki for FSPP. nih.govBinding of the polyisoprenoid chain. nih.gov nih.gov
Streptomyces pristinaespiralis selina-4(15),7(11)-diene synthaseV187FSwitched product specificity, increased Km. whiterose.ac.ukControls product structure and substrate affinity. whiterose.ac.uk whiterose.ac.uk
Streptomyces pristinaespiralis selina-4(15),7(11)-diene synthaseY152FProduced a 50:50 ratio of wild-type products, increased Km. whiterose.ac.ukInvolved in the conversion of germacrene B and ring formation. whiterose.ac.uk whiterose.ac.uk

Synthetic Chemistry and Chemical Biology Applications of Farnesyl Thiodiphosphate

Methodologies for the Chemical Synthesis of Farnesyl Thiodiphosphate

The synthesis of this compound and its analogs has been approached through various methodologies, often aiming to improve upon traditional, less efficient coupling methods. These modern techniques provide milder conditions and greater flexibility, which are crucial for handling sensitive allylic diphosphates. nih.gov

A prominent method involves the reaction of an appropriate isoprenoid derivative with tris(tetra-n-butylammonium)thiopyrophosphate (SPPi). rsc.orgcsic.es For instance, the synthesis of (S)-alkyl isopentenyl and allylic thiodiphosphates is achieved by the slow addition of the isoprenoid derivative to an acetonitrile (B52724) solution containing SPPi. rsc.orgcsic.es This approach is noted for promoting regioselectivity. rsc.orgcsic.es

Another established procedure prepares this compound in solution, following a protocol developed by Poulter. google.com This method involves the reaction of farnesyl chloride with tetra-n-butylammonium hydroxide/H2O. researchgate.net More generally, efficient syntheses of farnesyl-phosphate and diphosphates have been developed that offer more flexible conditions than conventional imidazolide (B1226674) and morpholidate coupling methods. nih.gov These improved procedures lead to greatly enhanced reaction efficiencies, facilitating access to novel reagents for enzymatic analysis. nih.gov

Table 1: Methodologies for this compound Synthesis This table is interactive. Users can sort and filter the data.

Methodology Key Reagents Key Features Source(s)
Thio-Pyrophosphate Displacement Tris(tetra-n-butylammonium)thiopyrophosphate (SPPi), Isoprenoid derivative (e.g., farnesyl bromide), Acetonitrile Proceeds via slow addition of the isoprenoid derivative to the SPPi solution. Promotes (S)-alkyl thiodiphosphate regioselectivity. rsc.org, csic.es
Solution-Phase Synthesis (Poulter Method) Farnesyl chloride, Tetra-n-butylammonium hydroxide/H2O, Acetonitrile A solution-based method for preparing compounds of formula (I). google.com, researchgate.net

| Improved Coupling Methods | Farnesyl derivatives, Phosphate (B84403)/Diphosphate (B83284) sources | Offers milder and more flexible conditions compared to traditional imidazolide and morpholidate methods. Results in greatly improved reaction efficiencies. | nih.gov |

Design and Application of Bisubstrate and Photoaffinity Analogs

Analogs of this compound are designed to probe and interact with enzymes of the isoprenoid pathway, such as farnesyl diphosphate synthase (FPPS) and protein farnesyltransferase (FTase). These analogs are broadly categorized as bisubstrate or photoaffinity probes.

Bisubstrate Analogs: Bisubstrate analogs are designed to mimic two separate substrates that bind to an enzyme's active site simultaneously. For FPPS, which catalyzes the condensation of isopentenyl diphosphate (IPP) with allylic diphosphates like geranyl diphosphate (GPP) and dimethylallyl diphosphate (DMAPP), bisubstrate analogs are synthesized by joining the hydrocarbon fragments of IPP and the allylic substrate. researchgate.net This linkage, often a C-C bond, places significant conformational constraints on the molecule compared to the two individual substrates. researchgate.net These analogs have been shown to act as substrates for FPPS, leading to the formation of novel seven-membered ring products. researchgate.net The catalytic efficiency for the cyclization of these bisubstrate analogs can be similar to the efficiency of chain elongation with the natural substrates. researchgate.net this compound itself can act as a bisubstrate analog inhibitor for enzymes like mevalonate (B85504) kinase, where it is as effective as the natural metabolite FPP in competing with ATP. nih.gov

Photoaffinity Analogs: Photoaffinity labeling is a powerful technique used to identify and map ligand-binding sites in proteins. enamine.net This is achieved using photoaffinity analogs, which are molecules that contain a photoreactive group. enamine.netnih.gov For FPP, photoaffinity analogs have been synthesized by replacing the terminal isoprene (B109036) unit with a perfluorophenyl azide (B81097) group. nih.gov These analogs are efficiently transferred by FTase to its target peptide substrate. nih.gov Upon photoirradiation, the azide group forms a highly reactive nitrene that covalently crosslinks the analog to nearby amino acid residues in the enzyme's active site, allowing for identification of binding interactions. enamine.netnih.gov One such transferable azide photoprobe was shown to photoinactivate FTase. nih.gov The design of these probes reveals that modifications like ring fluorination and the presence of para substituents have minimal impact on the analog's affinity for the enzyme or its transfer efficiency. nih.gov

Table 2: Comparison of Bisubstrate and Photoaffinity Analogs of FSPP This table is interactive. Users can sort and filter the data.

Analog Type Design Principle Primary Application Example Modification Target Enzyme Example(s)
Bisubstrate Analog Covalently links two substrate moieties (e.g., IPP and GPP fragments) into a single molecule. To study enzyme mechanism and kinetics by constraining substrate conformation; act as inhibitors. Joining IPP and allylic diphosphate fragments with a C-C bond. Farnesyl Diphosphate Synthase (FPPS), Mevalonate Kinase

| Photoaffinity Analog | Incorporates a photoreactive group (e.g., azide) that forms a covalent bond with the enzyme upon UV irradiation. | To identify and map ligand-binding sites within an enzyme's active site (photoaffinity labeling). | Replacing the terminal isoprene unit with a perfluorophenyl azide. | Protein Farnesyltransferase (FTase) |

Development of Fluorescent Probes Incorporating this compound Structure

Fluorescent probes are indispensable tools for studying the dynamic processes of enzyme catalysis and protein-ligand interactions in real-time. (S)-Farnesyl thiopyrophosphate (FsPP), being a less reactive analog of FPP, is an excellent scaffold for developing such probes. nih.gov

These fluorescent analogs are used to investigate conformational changes in enzymes during catalysis. researchgate.netnih.gov For example, the binding of FsPP to undecaprenyl pyrophosphate synthase (UPPS) causes a reduction in the enzyme's intrinsic tryptophan fluorescence. nih.gov This fluorescence quenching provides a signal to monitor substrate binding. By using site-directed mutagenesis to replace specific tryptophan residues, researchers can identify which parts of the enzyme are involved in the conformational changes that occur upon substrate binding. nih.gov

Stopped-flow fluorescence methods, which allow for the observation of rapid kinetic events, have been used with FsPP to dissect the catalytic cycle. When the enzyme-FsPP complex is mixed with IPP, only the initial fast phase of fluorescence change, corresponding to IPP binding, is observed. nih.gov This contrasts with the natural substrate FPP, where subsequent slow phases corresponding to product elongation and release are also seen. nih.gov This demonstrates the utility of the thio-analog in isolating specific steps of the reaction sequence. nih.gov While specific fluorescent labels attached directly to FSPP are a subject of ongoing research, the principle is demonstrated by the use of fluorescent substrate analogs to show a close correlation between product elongation and membrane association in cis-prenyltransferases. researchgate.net General fluorescent moieties like Nitrobenzoxadiazole (NBD) and TopFluor™ are commonly used to create fluorescent lipid probes for studying membrane dynamics and lipid trafficking. avantiresearch.com

Table 3: Applications of Fluorescent Probes Based on FSPP Structure This table is interactive. Users can sort and filter the data.

Probe Type Methodology Research Question Addressed Key Finding Source(s)
Intrinsic Fluorescence Probe (FsPP) Fluorescence Quenching Which protein residues are involved in substrate binding and conformational change? FsPP binding to UPPS quenches the fluorescence of Trp-91, indicating movement of the α3 helix toward the active site. nih.gov
Intrinsic Fluorescence Probe (FsPP) Stopped-Flow Fluorescence What are the kinetics of individual steps in the catalytic cycle (binding, elongation, release)? The FsPP-enzyme complex with IPP only shows the fast binding phase, unlike the multi-phase reaction with FPP, helping to isolate the binding event from catalysis. nih.gov

| Fluorescent Substrate Analog | Fluorescence Detection | How is product elongation coupled with other cellular processes? | Product elongation by cis-prenyltransferases is closely correlated with the direct insertion of the growing isoprenoid into the membrane. | researchgate.net |

Role of Farnesyl Thiodiphosphate in Modulating Isoprenoid Pathway Regulation

Modulation of Enzyme Activity in Isoprenoid Biosynthesis

Farnesyl thiodiphosphate modulates the isoprenoid pathway primarily by acting as a competitive inhibitor or a substrate mimic for enzymes that recognize farnesyl diphosphate (B83284) (FPP). Its primary mode of action is to compete with natural substrates, thereby altering the catalytic activity of key enzymes.

One of the most well-characterized targets of FSPP is mevalonate (B85504) kinase (MVK) , an early enzyme in the mevalonate pathway. FSPP acts as a feedback inhibitor of MVK by competing with the substrate ATP. acs.orgasm.org Structural studies of rat MVK in complex with a derivative of FSPP revealed that the inhibitor binds to the ATP site. nih.govacs.org The polyisoprenoid chain of the inhibitor occupies the space normally taken by the adenosine (B11128) portion of ATP, effectively blocking the enzyme's catalytic function. acs.org The inhibitory potency of FSPP can vary significantly between species. For instance, it is a much more potent inhibitor of human MVK than of the enzyme from the bacterium Staphylococcus aureus, a difference attributed to structural variations in the inhibitor-binding pocket. nih.govacs.orgasm.org

Table 1: Inhibition of Mevalonate Kinase (MVK) by this compound (FSPP)

Enzyme Source Inhibition Type K_i Value (μM) Reference
Staphylococcus aureus Competitive with ATP 45 asm.org, nih.gov

FSPP and related thio-analogs also influence farnesyl diphosphate synthase (FPPS) , the enzyme responsible for synthesizing FPP itself. frontierspartnerships.org While FSPP can be formed by FPPS when the enzyme is incubated with (S)-isopentenyl thiodiphosphate (ISPP) and geranyl diphosphate (GPP), other thio-analogs like (S)-geranyl thiodiphosphate (GSPP) have been shown to be excellent competitive inhibitors of FPPS. nih.govacs.org

Further down the pathway, FSPP has been instrumental in studying squalene (B77637) synthase (SQS) , which catalyzes the first committed step in sterol biosynthesis by converting two molecules of FPP into squalene. wikipedia.orgmdpi.com Because of its resistance to hydrolysis, FSPP serves as an effective substrate mimic, allowing researchers to capture and analyze the enzyme-substrate complex. researchgate.net X-ray crystallography of human squalene synthase bound to FSPP has provided detailed snapshots of how the enzyme accommodates its two FPP substrates within a large hydrophobic cavity, clarifying the initial binding steps of the catalytic mechanism. researchgate.netfrontiersin.org

The activity of protein farnesyltransferase (FTase) , an enzyme that attaches a farnesyl group to target proteins like Ras, can also be modulated by FPP analogs. nih.govwikipedia.org The development of inhibitors for FPP-consuming enzymes is a significant area of research, and FSPP serves as a model compound for understanding the binding interactions required for potent and specific inhibition. nih.govnih.gov

Interplay with Regulatory Feedback Mechanisms

The isoprenoid pathway is tightly regulated by feedback mechanisms, where downstream products inhibit the activity of upstream enzymes to maintain metabolic homeostasis. acs.orgfrontiersin.org Farnesyl diphosphate itself is a key regulatory molecule that signals the status of the pathway's downstream portion. acs.org FSPP, as a stable FPP analog, is a powerful chemical probe for investigating these feedback loops. nih.gov

The most prominent example is the feedback inhibition of mevalonate kinase. acs.org In many organisms, including humans, MVK activity is potently inhibited by FPP and geranyl diphosphate (GPP). nih.govacs.org Studies using FSPP have confirmed that this inhibition is competitive with respect to ATP and have helped to structurally define the allosteric site where these feedback inhibitors bind. acs.org The use of FSPP was critical in obtaining a crystal structure of the inhibitor bound to rat MVK, as the natural inhibitor FPP was hydrolyzed during crystallization attempts. nih.govacs.org

These investigations have also highlighted species-specific differences in feedback regulation. The finding that human MVK is approximately 1,000-fold more sensitive to feedback inhibition by FSPP than S. aureus MVK reveals a significant divergence in metabolic control between eukaryotes and some prokaryotes. nih.govasm.org Structural comparisons show that in the human enzyme, the inhibitor's isoprenoid tail is buried in a well-defined hydrophobic pocket, whereas this pocket is more solvent-exposed in the bacterial enzyme, leading to weaker binding. nih.govacs.org This demonstrates how FSPP can be used to dissect the molecular basis of differing regulatory strategies.

Implications for Understanding Metabolic Control Points

This compound has significant implications for understanding the critical control points that dictate metabolic flux within the isoprenoid pathway. FPP stands at a major metabolic branch point, from which carbon can be channeled into the synthesis of sterols (via squalene synthase), dolichols, ubiquinone, or used for the prenylation of proteins. frontierspartnerships.orgwikipedia.orgmdpi.comfrontiersin.org The enzymes that utilize FPP are therefore key nodes for metabolic regulation.

By acting as a stable substrate analog and inhibitor, FSPP allows for the detailed study of these enzymatic gatekeepers. Its utility is particularly evident in structural biology, where it facilitates the crystallization of enzyme-ligand complexes that would otherwise be too transient to capture. nih.govresearchgate.net The resulting structures of mevalonate kinase and squalene synthase bound to FSPP or its derivatives have provided unprecedented insight into:

The precise molecular interactions governing substrate binding. acs.orgresearchgate.net

The mechanism of feedback inhibition. nih.govacs.org

The structural basis for enzyme specificity and product chain length determination. frontierspartnerships.org

The differential effects of FSPP on enzymes from different organisms, such as the varied inhibition of human versus bacterial mevalonate kinase, underscore its value in comparative enzymology. nih.govasm.org This knowledge is not merely academic; it provides a framework for designing selective inhibitors that could target the isoprenoid pathway in pathogens without affecting the human host, a key strategy in the development of anti-infective drugs. rsc.orgguidetopharmacology.org Therefore, FSPP is more than just a chemical compound; it is a fundamental research tool that continues to advance our understanding of how cells manage and control one of their most complex and essential biosynthetic pathways.

Advanced Research Methodologies and Future Perspectives

Application of Advanced Spectroscopic Techniques for Investigating Farnesyl Thiodiphosphate Interactions

Advanced spectroscopic methods are indispensable for elucidating the intricate interactions between this compound and its target enzymes at an atomic level. numberanalytics.commdpi.comamr-insights.euelsevier.com These techniques allow researchers to visualize binding events, characterize conformational changes, and define the structural basis of enzyme catalysis and inhibition.

X-ray Crystallography: This powerful technique provides high-resolution, three-dimensional structures of enzyme-ligand complexes. By co-crystallizing an enzyme with FsPP, a non-hydrolyzable analog of the natural substrate farnesyl diphosphate (B83284) (FPP), researchers can capture a snapshot of the substrate-bound state. For instance, the crystal structure of human squalene (B77637) synthase in complex with farnesyl thiopyrophosphate (PDB ID: 3WEF) has been determined at a resolution of 2.35 Å, revealing the precise binding orientation of the inhibitor within the active site. nih.gov Similarly, structures of undecaprenyl pyrophosphate synthase (UPPS) from E. coli complexed with FsPP and isopentenyl pyrophosphate (IPP) have shed light on the catalytic mechanism, showing how the enzyme accommodates its substrates and the role of magnesium ions in catalysis. researchgate.netbiorxiv.orgbiorxiv.orgleibniz-fli.de These structural insights are crucial for structure-based drug design. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on the dynamics and conformation of both the ligand and the protein. koreascience.krnews-medical.netgoogleapis.com Transferred Nuclear Overhauser Effect (Tr-NOE) experiments, for example, can determine the conformation of FsPP when it is bound to an enzyme like farnesyl-protein transferase (FPTase). nih.gov This technique helps in understanding the spatial arrangement required for inhibitor binding and can guide the design of more potent therapeutic agents. nih.gov 31P NMR spectroscopy is also particularly useful for studying the phosphate (B84403) groups of FsPP and its interactions within the active site. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity and purity of synthesized FsPP and to study its binding to proteins. swordbio.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal dynamic changes in a protein's conformation upon FsPP binding. researchgate.net This method has been used to show that the active site of cis-prenyltransferases is flanked by dynamic regions, suggesting a mechanism for how the elongating isoprenoid product is managed during catalysis. researchgate.net Affinity selection-mass spectrometry (AS-MS) is another powerful approach for identifying compounds, like FsPP analogs, that bind to a specific protein target from a complex mixture. spectroscopyonline.com

Fluorescence Spectroscopy: This technique is often used to monitor binding events and enzyme kinetics in real-time. The intrinsic tryptophan fluorescence of an enzyme can be quenched or enhanced upon binding of a ligand like FsPP, providing data on binding affinity and kinetics. acs.orgnih.gov Fluorescence quenching and stopped-flow methods have been utilized to probe the binding order of substrates to undecaprenyl pyrophosphate synthase (UPPS), demonstrating that FPP (or its analog FsPP) binds before IPP. researchgate.netacs.org

Table 1: Advanced Spectroscopic Techniques in FsPP Research
TechniqueApplication in FsPP ResearchKey Findings/InsightsExample Enzyme(s)
X-ray CrystallographyDetermining 3D structure of FsPP-enzyme complexesReveals atomic-level binding details and conformational states. nih.govoup.comHuman Squalene Synthase, Undecaprenyl Pyrophosphate Synthase (UPPS) nih.govresearchgate.net
NMR SpectroscopyStudying solution-state conformation and dynamics of FsPP and target enzymesDefines bound-ligand conformation and identifies regions of interaction. news-medical.netnih.govFarnesyl-Protein Transferase (FPTase) nih.gov
Mass SpectrometryConfirming ligand identity and probing protein conformational changesMaps dynamic regions of enzymes and identifies binding partners. researchgate.netspectroscopyonline.comcis-Prenyltransferases researchgate.net
Fluorescence SpectroscopyMonitoring binding kinetics and affinityDetermines substrate binding order and quantifies binding constants. acs.orgUndecaprenyl Pyrophosphate Synthase (UPPS) acs.org

Integration with Proteomic and Enzymatic Profiling in Pathway Analysis

Understanding the full biological context of this compound requires integrating molecular-level studies with broader systems-level analyses. Proteomic and enzymatic profiling allows researchers to map the influence of FsPP on complex biochemical networks and identify the full spectrum of its targets.

Enzymatic Profiling: FsPP is widely used as a tool for enzymatic profiling due to its nature as a competitive inhibitor and a poorly reactive substrate for many FPP-utilizing enzymes. researchgate.netnih.gov By measuring its inhibitory constant (Ki) against a panel of purified enzymes, researchers can assess its selectivity and potency. For example, FsPP was shown to be a competitive inhibitor of Staphylococcus aureus mevalonate (B85504) kinase with respect to ATP, with a Ki value of 45 μM, nearly identical to that of the natural feedback inhibitor FPP (Ki = 46 μM). nih.gov Such assays are fundamental for characterizing enzymes within the isoprenoid biosynthesis pathway and for screening potential drug candidates. uniprot.orgresearchgate.netmdpi.com

Proteomic Profiling: Proteomics, particularly when combined with affinity-based probes derived from FsPP, enables the identification of FsPP-binding proteins on a global scale within a cell or tissue. nih.govarvojournals.org In a typical chemoproteomic experiment, an FsPP analog containing a reactive group and a reporter tag (like biotin) is introduced to a cell lysate. escholarship.org Proteins that bind to the probe become covalently labeled and can be subsequently enriched using affinity purification (e.g., streptavidin beads) and identified by mass spectrometry. escholarship.orgplos.org This approach can uncover novel protein targets of prenylation or allosteric regulatory sites on enzymes, providing a comprehensive map of the pathways influenced by FPP metabolism.

Table 2: Proteomic and Enzymatic Profiling Applications
MethodologyObjectiveApproachOutcome
Enzymatic ProfilingDetermine inhibitory activity and substrate specificity of FsPP.Kinetic assays measuring enzyme activity in the presence of varying FsPP concentrations. nih.govQuantification of inhibition constants (Ki) and characterization of inhibition mechanism (e.g., competitive). nih.gov
ChemoproteomicsIdentify the complete set of FsPP-binding proteins in a biological sample.Use of FsPP-based probes with reactive and reporter groups for affinity purification and MS-based identification. nih.govescholarship.orgGlobal map of protein targets, revealing new pathways and regulatory interactions.

Novel Probe Development for Uncharacterized Prenyltransferases

A significant challenge in biology is the functional annotation of uncharacterized enzymes. Many putative prenyltransferases are identified through genome sequencing, but their substrates and functions remain unknown. nih.gov FsPP serves as an excellent scaffold for the development of chemical probes designed to identify and characterize these enigmatic enzymes. nih.gov

Photoaffinity Labeling Probes: A powerful strategy involves creating photoactive analogs of FsPP. nih.govnih.gov These probes incorporate a photo-reactive group, such as a benzophenone (B1666685) or a diazirine, which upon irradiation with UV light, forms a covalent bond with the nearest amino acid residues in the enzyme's active site. nih.govnih.govacs.orgnih.gov This permanently tags the protein, allowing for its isolation and identification. Photoactive FsPP analogs have been successfully used to label the β-subunit of FPTase, confirming it as the FPP-binding subunit. nih.gov

"Clickable" Probes: Modern probe design increasingly incorporates bioorthogonal "clickable" handles, such as alkynes or azides. escholarship.orgacs.orgsigmaaldrich.com An FsPP analog can be synthesized with an alkyne group. After this probe binds to its target enzyme (either reversibly or covalently via a photoaffinity label), an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) can be attached via a highly specific copper-catalyzed click reaction. escholarship.orgresearchgate.net This modular approach offers great flexibility and sensitivity for detecting and identifying target proteins, even those present in low abundance. acs.org The development of such trifunctional probes, containing a ligand-mimicking part, a reactive group, and a bioorthogonal handle, represents the cutting edge of chemical biology for target discovery. sigmaaldrich.com These tools are instrumental in exploring the vast and largely uncharacterized landscape of prenyltransferases and other FPP-utilizing enzymes across different organisms. acs.orgresearchgate.net

Q & A

Q. What is the biochemical role of FSPP in the mevalonate pathway?

FSPP acts as a competitive inhibitor of mevalonate kinase (MVK), a key enzyme in the mevalonate pathway that catalyzes the phosphorylation of mevalonate to mevalonate-5-phosphate. By binding to the ATP-binding site of MVK, FSPP disrupts the production of downstream isoprenoids, including sterols and prenylated proteins . This inhibition is critical for studying feedback regulation in isoprenoid biosynthesis.

Q. How does FSPP inhibit mevalonate kinase at the molecular level?

Structural studies of rat MVK bound to FSPP reveal that the inhibitor occupies the ATP-binding site. The thiophosphoryl group of FSPP mimics the β-phosphate of ATP, interacting with residues such as Asp-204, Ser-146 (cation ligands), and Lys-13. The farnesyl chain of FSPP overlaps with the adenosine-binding region, engaging nonpolar residues (e.g., Leu-53, Val-56) through hydrophobic interactions .

Q. In which metabolic pathways is FSPP involved beyond the mevalonate pathway?

FSPP serves as a substrate analog in studies of carotenoid and sesquiterpene biosynthesis. For example, it binds to enzymes like CrtM (a bacterial carotenoid synthase) and plant sesquiterpene synthases, enabling structural mapping of active sites and mechanistic insights into terpenoid diversification .

Advanced Research Questions

Q. What experimental strategies are used to study FSPP-enzyme interactions?

  • X-ray crystallography : FSPP-bound structures (e.g., PDB 2ZCP for CrtM) resolve active-site geometry and inhibitor binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics of FSPP-enzyme interactions .
  • Competitive inhibition assays : Measure IC50 values (e.g., FSPP IC10–IC90 = 325.4–26,360 nM in combination with Rosuvastatin) to assess potency .

Q. How can researchers address challenges in crystallizing FSPP-enzyme complexes?

FSPP’s thiophosphate group enhances resistance to hydrolysis compared to natural diphosphate substrates. Crystallization with Mg²⁺ stabilizes the enzyme-inhibitor complex, though partial hydrolysis to farnesyl thiophosphate (FSP) may occur. Strategies include optimizing pH, temperature, and inhibitor concentration to minimize degradation .

Q. How is FSPP utilized to study enzyme specificity in sesquiterpene synthases?

FSPP mimics the natural substrate farnesyl diphosphate (FPP) in enzymes like α-bisabolene synthase (PDB 3SAE). By superposing FSPP-bound structures with native substrates, researchers identify cation-binding residues and hydrophobic pockets critical for catalysis, enabling rational engineering of enzyme specificity .

Q. How should researchers design dose-response experiments using FSPP?

  • Concentration ranges : Use FSPP IC10–IC90 values (325.4–26,360 nM) as a baseline for inhibition studies .
  • Synergy analysis : Combine FSPP with statins (e.g., Rosuvastatin) and analyze interactions via isobolograms to detect additive or synergistic effects .
  • Controls : Include hydrolysis-resistant analogs (e.g., 6-fluoro-mevalonate diphosphate) to validate target specificity .

Q. What structural insights does FSPP provide into allosteric regulation of prenyltransferases?

FSPP binding to farnesyl diphosphate synthase (FDPS) reveals allosteric sites that modulate enzyme activity. For example, FDPS undergoes conformational closure upon FSPP binding, a mechanism critical for regulating prenyl pyrophosphate pools in vivo .

Methodological Considerations Table

Parameter Details References
IC50 Range (FSPP) 325.4–26,360 nM (alone); synergy tested with Rosuvastatin (4.2–442.7 nM)
Crystallization Conditions 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1.8–2.0 M ammonium sulfate
Key Binding Residues (MVK) Asp-204, Ser-146, Lys-13, Leu-53, Val-56
Hydrolysis Mitigation Use thiophosphate analogs, low-temperature crystallization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.